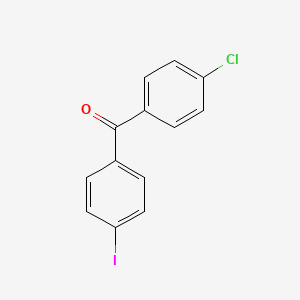

4-Chloro-4'-iodobenzophenone

描述

Significance of Substituted Benzophenones in Contemporary Chemical Science

Substituted benzophenones are a class of organic compounds that have garnered considerable interest in various scientific fields. wikipedia.orgnih.gov Their core structure, a diphenyl ketone, serves as a versatile scaffold for a wide array of chemical modifications, leading to derivatives with diverse and significant biological and photophysical properties. wikipedia.orgnih.gov In medicinal chemistry, these compounds are recognized as important pharmacophores found in both natural products and synthetic drugs, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govresearchgate.net The substitution pattern on the aromatic rings plays a crucial role in determining the biological activity of these molecules. nih.gov

Beyond their medicinal applications, substituted benzophenones are integral to materials science and photochemistry. wikipedia.org For instance, they are used as photoinitiators in UV-curing processes for inks and coatings, and as UV blockers in plastic packaging to prevent photodegradation. wikipedia.org Specific derivatives, like 4,4'-difluorobenzophenone, are precursors to high-strength polymers such as PEEK. wikipedia.org The photophysical properties of benzophenones, particularly their phosphorescence, have been extensively studied, making them useful as photophysical probes to investigate peptide-protein interactions. wikipedia.orgoregonstate.edu The ability to tune the electronic properties of the benzophenone (B1666685) core through the introduction of various substituents makes them a subject of ongoing research for applications in areas like dye-sensitized solar cells. researchgate.net

Overview of Research Trajectories for 4-Chloro-4'-iodobenzophenone

Research on this compound has primarily focused on its synthesis and its utility as an intermediate in the preparation of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. One significant area of investigation involves its use in the synthesis of radiolabeled compounds. umich.edu For example, it has been used as a precursor in the synthesis of [¹²⁵I]-labeled compounds, which are potential radiotracers for studying biological systems like the GABA uptake system. umich.edu

Another key research trajectory for this compound is in the field of photochemistry. oregonstate.edu Like other benzophenones, this compound exhibits phosphorescence, and studies have been conducted to understand its photophysical properties. oregonstate.edu However, research has indicated that the iodine atom in this compound can be unstable under UV light, which can limit its application in certain photochemical studies. oregonstate.edu

The synthesis of this compound itself is a subject of study, with methods like the Friedel-Crafts acylation being employed. umich.edu The presence of two different halogen atoms on the benzophenone scaffold makes it an interesting subject for studying the effects of substitution on the molecule's reactivity and physical properties. researchgate.net The compound's potential as a building block in the creation of novel organic materials and pharmaceuticals continues to drive research interest.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-chlorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEUBHUXXVUFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569777 | |

| Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99847-42-4 | |

| Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99847-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Transformational Chemistry

Photochemical Reactivity and Photophysical Processes

The presence of a carbonyl group and halogen substituents in 4-Chloro-4'-iodobenzophenone makes it a molecule of interest for photochemical studies. Its reactivity is largely dictated by the nature of its electronically excited states.

Mechanistic Investigations of Photoreduction and Dimerization

Upon absorption of ultraviolet (UV) light, benzophenone (B1666685) and its derivatives can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a triplet state. This triplet state is responsible for much of the observed photochemistry. While specific studies on the photoreduction and dimerization of this compound are not extensively detailed in the provided results, the general behavior of halogenated benzophenones can be inferred. For instance, some halogen-substituted benzophenones have been shown to undergo photosubstitution and photohydration reactions. grafiati.com The presence of the heavy iodine atom in this compound would be expected to enhance the rate of intersystem crossing, potentially influencing the efficiency of subsequent photochemical reactions. The photodimerization of related compounds, such as 4-chlorocinnamoyl-O,O'-dimethyldopamine, proceeds via a [2+2] cycloaddition mechanism in the solid state, a process that is sensitive to the crystal packing and the distance between the reactive double bonds. psu.edu

Analysis of Phosphorescence and Excited State Dynamics

Phosphorescence is a key characteristic of benzophenones, arising from the radiative decay from the lowest triplet state (T1) to the singlet ground state (S0). libretexts.org The lifetime and quantum yield of phosphorescence are sensitive to the molecular structure and the surrounding environment. The heavy iodine atom in this compound is expected to significantly enhance spin-orbit coupling, which facilitates the formally spin-forbidden T1 → S0 transition. This "heavy-atom effect" generally leads to a shorter phosphorescence lifetime and can increase the phosphorescence quantum yield compared to non-iodinated analogs.

The excited state dynamics of such molecules are complex and involve several competing processes, including internal conversion, intersystem crossing, fluorescence, and phosphorescence. faccts.de For benzophenones, the n→π* transition of the carbonyl group is often the lowest energy absorption, leading to an excited state with significant radical character on the oxygen atom. oregonstate.edu The lifetime of the excited state is a critical parameter, with the triplet state lifetime of benzophenones typically being in the range of 10⁻⁴ to 10 seconds or longer. libretexts.org

Solvent Effects on Photophysical Parameters and Electronic Transitions

The polarity of the solvent can have a pronounced effect on the photophysical properties of benzophenone derivatives. scielo.br For n→π* transitions, a "blue shift" (a shift to shorter wavelengths or higher energy) is often observed in polar, protic solvents compared to nonpolar solvents. oregonstate.edu This is due to the stabilization of the non-bonding lone pair of electrons on the carbonyl oxygen in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition. oregonstate.edu Conversely, π→π* transitions often exhibit a "red shift" (a shift to longer wavelengths) in polar solvents due to the greater stabilization of the more polar excited state.

Studies on similar molecules like 4-iodobenzophenone (B1332398) and other halogenated benzophenones have demonstrated these solvent-dependent shifts. oregonstate.edu The Stokes shift, which is the difference in energy between the absorption and emission maxima, also tends to increase with solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. mdpi.comrsc.org

| Photophysical Parameter | Effect of Increasing Solvent Polarity | Rationale |

|---|---|---|

| n→π* Absorption (λmax) | Blue Shift (to shorter λ) | Stabilization of ground state non-bonding electrons by polar solvent. oregonstate.edu |

| π→π* Absorption (λmax) | Red Shift (to longer λ) | Greater stabilization of the more polar π* excited state. |

| Stokes Shift | Increase | Indicates a larger dipole moment in the excited state. mdpi.comrsc.org |

| Fluorescence Quantum Yield | Often decreases | Enhanced intersystem crossing or other non-radiative decay pathways. scielo.br |

Cross-Coupling Reactions Involving the Iodo-Substituent

The carbon-iodine bond in this compound is a versatile functional group for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling and Other Transition Metal-Catalyzed Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. fishersci.eslibretexts.org The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the catalyst. sioc-journal.cn this compound is a suitable substrate for this reaction, where the iodo-substituent is selectively coupled. Other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, are also applicable.

| Component | Function | Common Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, alkylboronic esters fishersci.es |

| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf) fishersci.esnih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, Na₂CO₃, t-BuONa nih.govoiccpress.com |

| Solvent | Reaction medium | Toluene (B28343), THF, DMF, Methanol fishersci.esoiccpress.com |

Comparative Reactivity of Halogen-Substituted Benzophenones

In cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor. For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the rate of oxidative addition typically follows the trend I > Br > Cl > F. libretexts.org This is due to the decreasing bond strength of the carbon-halogen bond as one moves down the group. Consequently, in a molecule like this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This chemoselectivity allows for the selective functionalization of the iodo-position while leaving the chloro-substituent intact for potential subsequent transformations. torvergata.it

The presence of electron-withdrawing groups, such as the chlorine atom and the benzoyl group, can influence the reactivity of the aryl halide in oxidative addition. While these groups can make the aromatic ring more electron-deficient, the dominant factor in determining the site of reaction in palladium-catalyzed cross-couplings is the identity of the halogen itself.

Hydrolytic Stability and Kinetic Studies

The chemical stability of this compound in aqueous environments is a critical parameter, influencing its persistence and transformation pathways. The molecule's structure contains several functional groups that could be susceptible to hydrolysis: the carbon-chlorine (C-Cl) bond, the carbon-iodine (C-I) bond, and the carbonyl group of the benzophenone core.

In general, the C-Cl and C-I bonds on the aromatic rings are relatively stable and resistant to hydrolysis under standard temperature and pressure conditions. The strength of the carbon-halogen bond on an sp²-hybridized carbon, combined with the steric hindrance of the bulky benzophenone structure, contributes to this stability. However, under forcing conditions such as high temperatures, extreme pH, or in the presence of specific catalysts, hydrolysis leading to the substitution of the halogens with hydroxyl groups could potentially occur.

The carbonyl group is also generally stable but can undergo nucleophilic attack by water, particularly under acidic or basic catalysis. However, for benzophenones, this equilibrium typically lies far to the side of the ketone.

While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in publicly available literature, general methodologies for assessing such compounds have been established. These include pH-dependent stability tests (typically across a range of pH 4-9) to identify and quantify the formation of any degradation products over time. ambeed.com Furthermore, computational approaches such as Molecular Dynamics (MD) simulations can be employed to model the effects of solvents on reaction kinetics, providing theoretical insights into the compound's stability. Studies on related compounds, such as 4-chlorobenzophenone, have investigated the kinetics of chloride ion cleavage from anion radicals, indicating that electrochemical or photochemical stimuli can induce dehalogenation pathways. chemchart.com

Exploration of Other Directed Chemical Transformations

This compound serves as a versatile intermediate for the synthesis of more complex molecules, owing to the reactivity of its ketone functional group and its two distinct halogen-substituted aromatic rings.

Reduction of the Carbonyl Group The ketone moiety can be readily reduced to a secondary alcohol, yielding 4-Chloro-4'-iodobenzhydrol. This transformation is a common step in the synthesis of various derivatives. A documented method involves the use of a borane (B79455) reagent in an appropriate solvent. For instance, treatment with a 1.0 M solution of diborane (B8814927) (BH₃) in tetrahydrofuran (B95107) (THF) effectively reduces the ketone. umich.edu The reaction proceeds smoothly at low to ambient temperatures and can achieve high yields. umich.edu

Table 1: Reduction of this compound

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

Palladium-Catalyzed Cross-Coupling Reactions The presence of both chloro and iodo substituents makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in standard cross-coupling conditions, allowing for selective functionalization at the 4'-position.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl halide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org this compound has been identified as a reactant in Suzuki coupling reactions. googleapis.com The reaction typically utilizes palladium complexes as catalysts and bases such as potassium carbonate, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net

Other Coupling Reactions: The compound is also a potential substrate for other cross-coupling transformations, such as Heck and Sonogashira couplings. The high electrophilicity of the carbon attached to the iodine atom also makes it a suitable candidate for Ullmann couplings, which involve the formation of symmetrical or unsymmetrical biaryl compounds using a copper catalyst.

Photochemical Transformations Benzophenones are well-known for their photochemical activity. Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. In the presence of a hydrogen donor, such as isopropanol, this excited molecule can abstract a hydrogen atom, initiating a radical reaction that typically leads to the formation of a benzopinacol (B1666686). oregonstate.edu While specific studies on this compound noted difficulties in studying its phosphorescence at room temperature, its classification as a benzophenone suggests it is susceptible to photochemical reduction. oregonstate.eduoregonstate.edu The photochemical behavior of related compounds like 4-chlorophenol (B41353) in water involves the cleavage of the carbon-chlorine bond, suggesting that under UV irradiation in aqueous environments, dehalogenation could be a possible transformation pathway. nih.gov

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups within a molecule. spectra-analysis.cominnovatechlabs.com These two methods are complementary, as the selection rules for vibrational transitions differ: FT-IR measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.com

For 4-Chloro-4'-iodobenzophenone, the most characteristic vibration would be the carbonyl (C=O) stretching mode. In benzophenone (B1666685) derivatives, this typically appears as a strong band in the FT-IR spectrum between 1660 and 1680 cm⁻¹. The precise position of this peak can be influenced by the electronic effects of the halogen substituents on the phenyl rings.

Other key vibrational modes would include:

Aromatic C-H stretching: Expected above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Generally found in the 550–750 cm⁻¹ range.

C-I stretching: Occurring at lower wavenumbers, typically below 600 cm⁻¹.

The FT-Raman spectrum would also show these vibrations, though with different relative intensities. Notably, the symmetric vibrations of the aromatic rings and the C-I bond may produce more intense signals in the Raman spectrum compared to the FT-IR spectrum. researchgate.net A comparative analysis of both spectra would provide a complete vibrational assignment for the molecule.

Due to the absence of published experimental spectra for this compound, a data table of vibrational frequencies cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.

In the ¹H NMR spectrum , the aromatic protons would appear as a set of signals, typically in the range of 7.0-8.0 ppm. sigmaaldrich.com The substitution pattern on the two phenyl rings would dictate the splitting patterns (multiplicity) of these signals:

The 4-chlorophenyl ring has two sets of chemically equivalent protons. This AA'BB' spin system would likely resolve into two doublet-like signals, each integrating to two protons. chemicalbook.com

The 4-iodophenyl ring would similarly present as an AA'BB' system, giving rise to another pair of doublet-like signals, each corresponding to two protons.

The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom, the iodine atom, and the carbonyl group.

In the ¹³C NMR spectrum , one would expect to see a signal for each unique carbon atom. This would include:

A signal for the carbonyl carbon , typically downfield (in the 190-200 ppm range).

Signals for the ipso-carbons (the carbons directly attached to the chlorine and iodine atoms).

Signals for the other aromatic carbons.

Again, specific chemical shift data is not available in published literature, precluding the generation of a data table.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. msu.edueuropa.eu Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. nih.govnih.gov

For this compound, with the chemical formula C₁₃H₈ClIO, the expected exact mass of the molecular ion ([M]⁺) can be calculated. Using the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁶O, ¹²⁷I), this precise mass serves as a definitive confirmation of the compound's identity. The presence of chlorine would also be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope.

X-ray Crystallography: Crystal Packing and Bond Angle Analysis

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, and it is a prevalent phenomenon in organic molecules, including benzophenone derivatives. ebi.ac.uknih.gov Different polymorphs of the same compound can exhibit different physical properties. The formation of a particular polymorph can often be controlled by varying crystallization conditions such as the choice of solvent, the rate of evaporation or cooling, and temperature. acs.orgfigshare.com Investigating the crystallization of this compound from a variety of solvents and conditions would be necessary to identify if it exhibits polymorphism and to optimize the growth of high-quality single crystals suitable for X-ray diffraction analysis. edinst.com

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. acs.org In halogenated aromatic compounds like this compound, several types of non-covalent interactions are expected to play a crucial role:

Halogen-Halogen Interactions: Interactions involving the chlorine and iodine atoms are highly probable. Type II halogen bonds (where the C-X···X angle is near 90° and the other is near 180°) are particularly significant in directing crystal packing in haloarenes. researchgate.netcam.ac.uk Given the presence of both chlorine and iodine, Cl···I, Cl···Cl, and I···I contacts could all be present.

π-Stacking Interactions: The electron-rich aromatic rings can interact with each other. These interactions can be face-to-face or edge-to-face (T-shaped) and are critical in the stabilization of the crystal lattice. mdpi.com

A detailed crystallographic study would quantify the distances and angles of these interactions, providing a complete picture of the supramolecular assembly of this compound in the solid state. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 Chloro 4 Iodobenzophenone

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for predicting the properties of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like substituted benzophenones. DFT calculations are instrumental in determining a wide range of molecular characteristics, from the ground state structure to electronic properties. For benzophenone (B1666685) derivatives, DFT has been successfully used to analyze how different substituents influence their structure and behavior. researchgate.net

The ground state geometry of a molecule corresponds to its most stable three-dimensional arrangement of atoms. For benzophenone and its analogs, a key structural feature is the twist angle between the two phenyl rings. This conformation is a result of the balance between the stabilizing effects of π-conjugation across the carbonyl bridge, which favors a planar structure, and the destabilizing steric hindrance between the ortho-hydrogens on the two rings, which favors a twisted conformation.

DFT calculations can accurately predict these geometries, including bond lengths, bond angles, and dihedral (twist) angles. While specific DFT studies on 4-Chloro-4'-iodobenzophenone are not extensively documented in the provided search results, the methodology has been applied to numerous similar compounds. For instance, studies on other halogenated benzophenones reveal a wide range of twist angles depending on the nature and position of the substituents. researchgate.net The introduction of bulky substituents or those that alter the electronic distribution can significantly change the degree of twist between the phenyl rings. A computational study of various substituted benzophenones showed twist angles ranging from as small as 37.85° to as large as 83.72°. researchgate.net The predicted geometry for this compound would similarly involve a non-planar arrangement of its two aryl rings.

Table 1: Comparison of Ring Twist Angles in Various Substituted Benzophenones This table presents data for benzophenone analogs to illustrate the typical structural variations predicted by computational and experimental methods.

| Compound Name | Ring Twist Angle (°) |

| 2,2′-dihydroxy-4,4′-dimethoxybenzophenone | 37.85 (5) |

| 4,4′-bis(diethylamino)benzophenone | 49.83 (5) |

| 3,4-dihydroxybenzophenone | 49.84 (5) |

| 3-hydroxybenzophenone | 51.61 (5) |

| Benzophenone (orthorhombic form) | 54 |

| 4-Chloro-4′-hydroxybenzophenone | 64.66 (8) |

| Benzophenone (metastable monoclinic form) | 65 |

| 2-amino-2′,5-dichlorobenzophenone | 83.72 (6) |

Source: ResearchGate researchgate.net

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained.

For the compound 2-chloro-4-fluorobenzophenone, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set were performed to determine its harmonic vibrational frequencies. researchgate.net The calculated frequencies are typically scaled by a multiplicative factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis is often carried out to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates (like bond stretching or angle bending) to each frequency. researchgate.net A similar computational approach for this compound would allow for a complete and reliable assignment of its vibrational spectrum.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies that the molecule is more polarizable and can be more easily excited.

Harmonic Vibrational Frequencies and Potential Energy Distributions

Quantum Chemical Calculations for Excited States

The study of excited states is crucial for understanding a molecule's photochemical behavior, including its absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is the most common quantum chemical method for calculating the properties of electronic excited states in medium-to-large molecules. rsc.org It provides information on vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. rsc.orgrsc.org

Applications of TD-DFT to benzophenone analogs have been used to interpret their UV-visible spectra. researchgate.net For example, TD-DFT analysis can predict shifts in the maximum absorption wavelength when the molecule is moved from a gaseous phase to a solvent, which is essential for understanding solvatochromic effects. researchgate.net In the context of this compound, TD-DFT calculations could elucidate the nature of its electronic transitions, such as the n→π* and π→π* transitions characteristic of benzophenones, and predict its UV-Vis absorption spectrum. oregonstate.edu Advanced formalisms also allow for the calculation of forces in the excited state, enabling the study of geometry relaxation after photoexcitation. aps.org

Comparative Computational Studies with Benzophenone Analogs

To understand the specific effects of the chloro and iodo substituents in this compound, it is highly informative to perform comparative computational studies with related benzophenone analogs. Such studies can isolate the influence of different functional groups on the molecule's geometry, vibrational modes, and electronic properties.

Applications of 4 Chloro 4 Iodobenzophenone in Specialized Chemical Synthesis and Materials Science

Strategic Intermediate in Medicinal Chemistry

In the realm of medicinal chemistry, 4-Chloro-4'-iodobenzophenone serves as a critical building block for creating molecules with potential therapeutic or diagnostic value. Halogenated benzophenones are recognized as important intermediates in the pharmaceutical industry. The presence of both a chlorine and an iodine atom on the benzophenone (B1666685) scaffold allows for differential reactivity, providing a platform for constructing complex molecular architectures. umich.edu

A significant application of this compound is in the field of radiochemistry, specifically in the synthesis of radiolabeled tracers for biological imaging and research. The iodine atom on the benzophenone core is particularly useful for radioiodination reactions. This process involves replacing the stable iodine atom with a radioactive isotope, such as Iodine-125 (¹²⁵I).

A key example is the synthesis of [¹²⁵I]CIPCA, or [2-((4-Chlorophenyl)(4-[¹²⁵I]iodophenyl))methoxyethyl]-1-piperidine-3-carboxylic acid, a radiotracer designed for studying the gamma-aminobutyric acid (GABA) uptake system. umich.edu In this synthesis, this compound is a direct precursor. The process begins with the reduction of the ketone group in this compound to form 4-Chloro-4'-iodobenzhydrol. umich.edu This intermediate is then used in subsequent steps to build the final tracer molecule, which incorporates the radioactive ¹²⁵I isotope. Such tracers are invaluable tools in molecular imaging, allowing researchers to visualize and quantify the distribution of specific biological targets, like neurotransmitter transporters, within living organisms. umich.edugla.ac.uknih.gov

The structural framework of this compound makes it an ideal precursor for the synthesis of more complex, pharmacologically active compounds and prodrugs. scimplify.com Its role as a chemical intermediate is crucial for building molecules where the diarylmethane core is a key pharmacophore. The compound's two different halogen substituents can be selectively targeted in various chemical reactions, such as cross-coupling reactions or nucleophilic substitutions, to add further complexity and functionality.

While many halogenated benzophenones are used to produce well-known drugs, the utility of this compound lies in its adaptability for creating novel compounds. ganeshremedies.com For instance, the synthesis of the GABA uptake inhibitor analog [¹²⁵I]CIPCA demonstrates how the 4-chlorophenyl and 4-iodophenyl groups form the central structure of a pharmacologically relevant molecule designed to interact with a specific biological system. umich.edu This adaptability makes it a valuable starting material in drug discovery pipelines aimed at developing new therapeutic agents. mdpi.com

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is a key target for treating neurological disorders like epilepsy. frontiersin.orgwikipedia.org GABA reuptake inhibitors (GRIs) are drugs that block the GABA transporters (GATs), increasing the concentration of GABA in the synapse and enhancing inhibitory neurotransmission. wikipedia.org

This compound has been instrumental in the development of new research tools to study this system. umich.edu Researchers have used it to synthesize radioiodinated analogs of known GABA uptake inhibitors. umich.edu The objective of this work was to create a specialized tracer, [¹²⁵I]CIPCA, by replacing a chlorine atom in a parent compound with Iodine-125. umich.edu This substitution creates a molecule that can be tracked in biodistribution studies to investigate the GABA uptake system. umich.edu The synthesis of this analog from this compound highlights the compound's strategic importance in creating new chemical probes for neuropharmacological research. umich.edunih.gov

Table 1: Applications of this compound in Medicinal Chemistry

| Application Area | Starting Material | Key Process | Product/Purpose | Citations |

| Radiolabeled Tracers | This compound | Reduction and subsequent radioiodination | [¹²⁵I]CIPCA for imaging the GABA uptake system | umich.edu |

| Pharmacological Precursors | This compound | Serves as a versatile chemical building block | Synthesis of complex, pharmacologically active molecules | umich.eduscimplify.com |

| GABA Inhibitor Analogs | This compound | Multi-step synthesis to create a modified inhibitor | Development of new analogs for neuropharmacology research | umich.eduwikipedia.orgnih.gov |

Precursor for Pharmacologically Active Compounds and Prodrugs

Role in Advanced Materials Development

Beyond its pharmaceutical applications, this compound is investigated for its properties relevant to materials science, particularly in the fields of polymer chemistry and photoprotection.

Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers into a solid polymer. nih.gov This process requires a photoinitiator, a compound that absorbs light and generates reactive species, typically free radicals, to start the polymerization. sigmaaldrich.compolymerinnovationblog.com

Benzophenone and its derivatives are a well-known class of Type II photoinitiators. polymerinnovationblog.com Upon absorbing UV light, the benzophenone molecule enters an excited state. It then interacts with a co-initiator (often an amine or alcohol) by abstracting a hydrogen atom, a process which generates the free radicals needed to polymerize monomers like acrylates. polymerinnovationblog.com Given that both p-chlorobenzophenone and 4-iodobenzophenone (B1332398) are cited as photoinitiators, this compound, which combines these structures, possesses this functionality. epo.org Its use in photosensitive compositions allows for the rapid, controlled curing of polymers, a process with advantages such as being solvent-free and operational at room temperature. nih.govresearchgate.net

Benzophenone derivatives are widely used as UV absorbers in materials like cosmetics, fabrics, and coatings to protect against damage from ultraviolet radiation. mdpi.comnih.gov The fundamental mechanism of UV absorption in benzophenones is centered on the electronic structure of the molecule, which allows it to absorb UV energy and dissipate it harmlessly, often as heat. mdpi.com

The UV absorption properties of benzophenones are influenced by the substituents on the phenyl rings. nih.gov The chlorine and iodine atoms on this compound modify its electronic properties and, consequently, its UV absorption spectrum. Research into various substituted benzophenones aims to understand how different functional groups affect the absorption wavelength and efficiency. mdpi.comnih.gov By studying compounds like this compound, scientists can gain insights into designing more effective UV-protective agents for a wide range of industrial applications. mdpi.comresearchgate.net

Table 2: Properties and Applications of this compound in Materials Science

| Property/Application | Mechanism/Principle | Significance | Citations |

| Photoinitiator | Type II photoinitiation: Absorbs UV light and abstracts a hydrogen from a co-initiator to form free radicals. | Enables UV curing of polymers, a rapid and efficient process for creating solid materials from liquid resins. | polymerinnovationblog.comepo.org |

| UV Absorption | The benzophenone chromophore absorbs UV radiation. Halogen substituents modify the absorption spectrum. | Potential use as a UV absorber to protect materials from photodegradation. | mdpi.comnih.gov |

Integration into Polymer Matrices for Photophysical Studies

The incorporation of photoactive molecules like this compound into polymer matrices is a common strategy to study their intrinsic photophysical properties in a rigid and controlled environment. This approach minimizes intermolecular interactions and deactivation pathways that are prevalent in solution, allowing for detailed investigation of processes such as phosphorescence and energy transfer. While specific studies focusing exclusively on this compound are not extensively documented in public literature, the well-established behavior of similar benzophenone derivatives provides a clear framework for its application.

Typically, the compound would be dispersed or covalently bonded within a transparent polymer matrix, such as poly(methyl methacrylate) (PMMA). This creates a solid-state sample where the photoactive molecules are isolated from one another. The primary purpose of this integration is to facilitate the study of the molecule's excited state dynamics, particularly its triplet state characteristics, which are central to the function of benzophenones as photoinitiators and photosensitizers.

Once integrated into the polymer matrix, a variety of spectroscopic techniques are employed to characterize the photophysical properties. Key parameters investigated would include absorption and emission spectra, phosphorescence lifetime, and quantum yields. The heavy iodine atom in this compound is expected to significantly enhance intersystem crossing (the transition from an excited singlet state to a triplet state) due to the heavy-atom effect. Studying this compound in a rigid matrix would allow for precise measurement of its phosphorescence properties, which are often quenched in fluid solutions at room temperature. Such studies are crucial for designing and understanding materials for applications in photolithography, UV curing, and organic electronics.

| Photophysical Parameter | Technique | Purpose of Measurement in Polymer Matrix |

| UV-Visible Absorption | UV-Vis Spectroscopy | Determines the wavelengths of light absorbed to reach excited states. |

| Fluorescence Emission | Fluorescence Spectroscopy | Measures emission from the singlet excited state, typically weak for benzophenones. |

| Phosphorescence Emission | Phosphorescence Spectroscopy | Measures emission from the triplet excited state, enhanced by the rigid matrix. |

| Phosphorescence Lifetime (τp) | Time-Resolved Spectroscopy | Quantifies the duration of the triplet excited state, a key parameter for photosensitization. |

| Quantum Yield (Φ) | Actinometry | Determines the efficiency of light emission or photochemical reaction initiation. |

This table outlines the typical photophysical studies performed on photoactive molecules embedded in polymer matrices.

Derivatization for Novel Functional Materials

This compound is a valuable building block for the synthesis of novel functional materials due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in various palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the 4'-position, while the less reactive 4-chloro group remains available for subsequent transformations, enabling the construction of complex and multifunctional molecules.

Two of the most important derivatization reactions for this purpose are the Suzuki and Sonogashira cross-coupling reactions. beilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org By reacting this compound with a desired alkyne, an ethynyl (B1212043) group can be introduced at the 4'-position. This is a powerful method for creating extended π-conjugated systems, which are essential for materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and molecular wires. The reaction proceeds with high chemoselectivity, leaving the C-Cl bond intact. beilstein-journals.org

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.org This allows for the formation of a new carbon-carbon bond, linking the benzophenone core to another aromatic system. This method is widely used to synthesize bi-aryl compounds, which are precursors to liquid crystals, conjugated polymers, and pharmaceutical agents. uniba.it Again, the C-I bond reacts preferentially, allowing for the selective introduction of a new aryl group at the 4'-position.

The ability to perform these modifications selectively makes this compound a versatile precursor. After the initial derivatization at the iodo-position, the chloro-position can be targeted in a subsequent coupling reaction under more forcing conditions, or it can be used as a site for other nucleophilic substitution reactions. This step-wise functionalization is a key strategy in the rational design of advanced materials with tailored properties.

| Reaction Type | Reactants | Product Feature | Potential Application of Product |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst | Aryl-alkyne linkage at the 4'-position | Organic electronics, conjugated materials organic-chemistry.orgresearchgate.net |

| Suzuki Coupling | Arylboronic Acid, Pd catalyst, Base | Bi-aryl linkage at the 4'-position | Liquid crystals, functional polymers, pharmaceuticals beilstein-journals.org |

This table summarizes key derivatization reactions for this compound and their applications.

Emerging Research Directions and Future Perspectives

Investigation of Structure-Property-Function Relationships in Substituted Benzophenones

The functionality of benzophenone (B1666685) derivatives is intrinsically linked to the nature and position of substituents on their aromatic rings. bohrium.comrsc.org Research into these structure-property-function relationships (SPFR) is crucial for designing molecules with tailored characteristics.

The core structure of benzophenones, featuring a phenol/carbonyl/phenol framework, allows for diverse bio-activities, which can be finely tuned by various substitutions. rsc.org For instance, the presence and placement of hydroxyl groups are known to be ruling structural elements that significantly influence properties like biodegradability and endocrine activity. qucosa.de Studies have shown that while certain substitutions can enhance a desired function, they may also affect the molecule's degradation pathway, sometimes leading to the formation of more stable or hormonally active transformation products. qucosa.de

In the case of 4-Chloro-4'-iodobenzophenone, the substituents are a chlorine atom at the 4-position and an iodine atom at the 4'-position. Halogenation is a key strategy in modifying the electronic and steric properties of the benzophenone core. Research on benzophenone hydrazone derivatives found that substitutions at the 4-positions with halogen atoms were critical for good insecticidal activity. nih.govresearchgate.net The electron-withdrawing nature of both chlorine and iodine in this compound creates electron-deficient aromatic rings. This electronic modification is a key determinant of the molecule's reactivity and interaction with biological targets.

Furthermore, the iodine substituent is of particular interest due to its utility in radiolabeling for imaging applications. The investigation into how the interplay between the chloro and iodo groups governs the compound's photophysical properties, reactivity, and biological interactions remains a fertile area for future research. oregonstate.eduoregonstate.edu Understanding these relationships will enable the rational design of new benzophenone derivatives for specific applications, from materials science to medicinal chemistry. bohrium.comrsc.org

Development of Green Chemistry Approaches for Synthesis

Traditional chemical synthesis methods are often associated with the use of hazardous materials and the generation of significant waste. In response, the development of green chemistry approaches for synthesizing compounds like this compound is a major research focus. These methods aim to be more efficient, use safer reagents, and be more environmentally benign. hilarispublisher.comalfa-chemistry.com

One of the most common methods for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. umich.eduijraset.com Greener alternatives to conventional Friedel-Crafts catalysts, which are often corrosive and polluting, are being actively explored. ijraset.com Promising approaches include:

Ionic Liquids: Using ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) with Lewis acids like FeCl3, AlCl3, or ZnCl2, can serve as both catalyst and solvent. researchgate.net This approach offers high yields, short reaction times, simple product isolation, and reusability of the catalytic system, thereby reducing waste. researchgate.net

Solid Acid Catalysts: Heterogeneous solid catalysts, like K-10 clay supported metal chlorides, provide an eco-friendly alternative. ijraset.com These catalysts are easily separated from the reaction mixture, simplifying the workup process and minimizing hazardous waste. ijraset.com For example, Fe3+ supported on K-10 clay has shown high product yields in the synthesis of related benzophenones. ijraset.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates. A green method for benzophenone synthesis involves the oxidation of diphenylmethane (B89790) using hydrogen peroxide as a clean oxidant, catalyzed by iron acetate (B1210297) under microwave irradiation. researchgate.net This process can produce high yields in a very short reaction time without pollution. researchgate.net

Another area of green synthesis is the photoreduction of benzophenones. A green approach for the synthesis of benzopinacol (B1666686) from benzophenone utilizes sunlight as a renewable energy source and ethanol (B145695) as a less hazardous solvent alternative to isopropyl alcohol. hilarispublisher.comegrassbcollege.ac.in Such photochemical methods, which rely on renewable energy and safer solvents, represent a sustainable pathway that could be adapted for reactions involving this compound. hilarispublisher.com

The table below summarizes some green chemistry approaches applicable to benzophenone synthesis.

| Green Chemistry Approach | Catalyst/Reagent | Key Advantages |

| Friedel-Crafts Acylation | Ionic Liquids (e.g., BmimCl–FeCl3) | High yield, reusable catalyst, reduced waste. researchgate.net |

| Solid Acid Catalysts (e.g., Fe3+/K-10 Clay) | Eco-friendly, simple separation, reduces hazardous waste. ijraset.com | |

| Oxidation | Hydrogen Peroxide / Microwave | Clean oxidant (water byproduct), rapid reaction, no pollution. researchgate.netijrat.org |

| Photoreduction | Sunlight / Ethanol | Uses renewable energy, safer solvent. hilarispublisher.com |

Exploration of New Catalytic Applications

The unique electronic and structural features of this compound suggest its potential for use in novel catalytic applications. Benzophenone and its derivatives are known to act as powerful photosensitizers and are used as initiators for polymerization reactions. hilarispublisher.comegrassbcollege.ac.in

The core benzophenone structure can absorb UV light, leading to an excited state that can initiate chemical reactions. hilarispublisher.com This property is central to its use in photochemistry. For instance, the photoreduction of benzophenone to benzopinacol is a classic example where benzophenone acts as a photocatalyst. egrassbcollege.ac.in The halogen substituents on this compound are expected to influence its photophysical properties, potentially enhancing its efficiency as a photosensitizer or polymerization initiator. The heavy iodine atom, in particular, can promote intersystem crossing, which may lead to more efficient triplet state formation, a key step in many photochemical reactions.

Furthermore, halogenated organic compounds can participate in various catalytic cycles. The carbon-iodine bond is particularly versatile for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are fundamental in constructing complex organic molecules. While this compound is often used as a building block or intermediate in these reactions, its potential to act as a precatalyst or to be incorporated into more complex catalytic structures is an area ripe for exploration.

The development of new catalytic systems is a cornerstone of modern chemistry. Investigating the ability of this compound and related structures to catalyze new transformations, particularly in photoredox catalysis or as part of novel organocatalytic systems, represents a promising future research direction.

常见问题

Q. What are the optimal synthetic routes for 4-Chloro-4'-iodobenzophenone, and how can reaction conditions be systematically optimized?

Acylation reactions using Friedel-Crafts protocols are common for synthesizing benzophenones. For example, optimizing molar ratios (e.g., 4.0:0.0125:1.0 for anisole:FeCl₃:4-chlorobenzoyl chloride) and reaction parameters (145–155°C for 6 hours) can improve yields . Key steps include:

- Catalyst selection : Lewis acids like FeCl₃ enhance electrophilic substitution.

- Solvent choice : Polar aprotic solvents (e.g., CHCl₃) improve solubility and reaction kinetics.

- Post-synthesis purification : Crystallization with toluene at low temperatures (10°C) enhances purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Spectroscopy : IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation .

- Chromatography : HPLC or GC-MS to assess purity, especially when identifying byproducts from iodination or acylation steps .

- Elemental analysis : Verify halogen (Cl, I) content via X-ray fluorescence (XRF) or combustion analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

- Electron distribution : Analyze charge density to identify reactive sites for electrophilic substitution or cross-coupling reactions .

- Thermochemical properties : Calculate bond dissociation energies (e.g., C–I vs. C–Cl) to predict stability under thermal or photolytic conditions .

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction pathways in toluene or DMF .

Q. How can metabolic pathways involving this compound be studied in biological systems?

- Lichens as model organisms : Use radioactive tracers (e.g., ¹⁴C-labeled analogs) to track metabolic conversion, such as hydroxylation or methoxylation .

- Enzyme assays : Isolate cytochrome P450 enzymes to study regioselective modifications of the iodobenzophenone core .

- Fluorescence-based detection : Derivatize metabolites with phenylboronic acid (PBA) to quantify aryl halide intermediates via fluorescence spectroscopy .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading) and identify dominant factors .

- In situ monitoring : Employ techniques like ReactIR to track intermediate formation and adjust reaction parameters dynamically .

- Cross-validation : Compare data with authenticated reference standards (e.g., NIST datasets or USP-certified materials) to confirm compound identity .

Methodological Considerations

Q. What strategies improve the regioselectivity of iodination in benzophenone derivatives?

- Directed ortho-metalation : Use directing groups (e.g., –OMe) to control iodine placement via transition-metal catalysis .

- Halogen exchange : Substitute chloride with iodide using CuI/KI under Ullmann-type conditions .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent undesired side reactions .

Q. How can fluorescence properties of this compound be leveraged in analytical chemistry?

- Derivatization : React with phenylboronic acid (PBA) to form fluorescent adducts for trace detection in environmental samples .

- Quenching studies : Monitor fluorescence changes when interacting with biomolecules (e.g., proteins) to study binding affinity .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound?

- Standardized reagents : Use USP-grade starting materials to minimize batch-to-batch variability .

- Detailed reporting : Document exact conditions (e.g., ramp rates, stirring speed) in open-access repositories .

- Peer validation : Share synthetic procedures via platforms like Figshare for community verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。